Chroman-8-carbaldehyde

Overview

Description

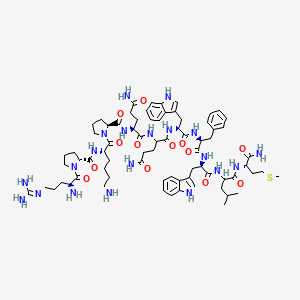

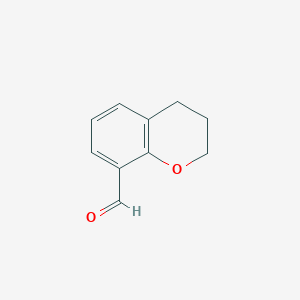

Chroman-8-carbaldehyde (C8CA) is a chemical compound that is being studied for its potential applications in scientific research. C8CA is an aldehyde molecule with a chroman-8 ring structure. It is a colorless, odorless, and water-soluble compound with a molecular weight of about 150 g/mol. C8CA is commonly used as a reagent in organic synthesis and as a fluorescent probe in fluorescence microscopy. In addition, C8CA has been studied for its potential use in drug development, as well as its potential to act as a therapeutic agent.

Scientific Research Applications

1. Synthesis and Chemical Properties

- Chroman-8-carbaldehyde and its analogs are key components in the synthesis of various heterocyclic systems. Research has explored their role in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).

- These compounds are also used in Diversity-Oriented Synthesis, as demonstrated by the transformation of 8-halonaphthalene-1-carbaldehyde into a variety of polycyclic carbo- and heterocycles (Herrera et al., 2016).

2. Biological Applications

- Chromone-3-carbaldehyde derivatives have been evaluated for potential as anticancer drugs. For instance, transition metal complexes with 3-carbaldehyde-chromone semicarbazone have shown binding affinities to calf thymus DNA, indicating potential use in cancer therapy (Li et al., 2010).

- In another study, chromone-3-carboxamides were synthesized and evaluated for their anti-inflammatory, antitryponosomal, and cytotoxic properties, showing promise in treating various disease states (Gordon et al., 2020).

3. Photophysical Properties and Applications

- The photophysical properties of this compound derivatives have been studied for applications in fluorescence and molecular switches. For example, a series of push–pull chromophoric extended styryls derived from carbaldehydes exhibited aggregation-induced emission, useful in viscosity sensing and fluorescence molecular rotors (Telore et al., 2015).

- Additionally, chromone Schiff-base derivatives have been developed as selective fluorescent and colorimetric chemosensors, particularly for detecting metal ions like Al(III) (Fan et al., 2014).

Mechanism of Action

Target of Action

Chroman-8-carbaldehyde, a derivative of chromone, is known to interact with a variety of targets. The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Chromone derivatives have been recognized as a privileged structure for new drug invention and development .

Mode of Action

The interaction of this compound with its targets results in a variety of biological activities. It has been found that this compound and its derivatives exhibit unusual activities by multiple mechanisms . The direct assessment of activities with the parent this compound derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Pharmacokinetics

The ADME properties of this compound significantly impact its bioavailability. It has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by its Log Po/w values, ranges from 1.35 to 2.89 .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. This compound and its derivatives have shown promising anticancer and antiviral potential . They also exhibit antibacterial, antifungal, antioxidant, antimalarial, neuroprotective, and HIV inhibitory potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action. This compound is soluble to very soluble, with solubility ranging from 0.201 mg/ml to 1.95 mg/ml . This solubility can influence the compound’s distribution in the body and its interaction with its targets.

properties

IUPAC Name |

3,4-dihydro-2H-chromene-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKTXRDSAFQAAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624057 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

327183-32-4 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-8-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1593127.png)

![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)

![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)